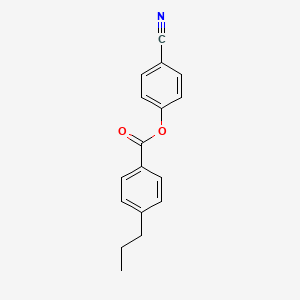

4-Cyanophenyl 4-propylbenzoate

Description

Historical Context and Evolution of Liquid Crystalline Benzoate (B1203000) Esters

The story of benzoate esters in liquid crystal science is synonymous with the very discovery of this unique phase of matter. In 1888, the Austrian botanist Friedrich Reinitzer observed that a cholesterol derivative, cholesteryl benzoate, exhibited two distinct melting points. wikipedia.orgwikipedia.orgkent.edu Upon heating, it first transformed into a cloudy, viscous fluid at 145°C, and then became a clear, isotropic liquid at a higher temperature of 178.5°C. wikipedia.org Intrigued by this phenomenon, Reinitzer corresponded with the German physicist Otto Lehmann, who was equipped with a polarizing hot-stage microscope. wikipedia.orgpg.edu.pl Lehmann's investigations confirmed that the cloudy intermediate phase was a new state of matter, sharing properties of both liquids and solid crystals, which he termed "fliessende krystalle" or "liquid crystal". pg.edu.pl

For several decades, liquid crystals, including the early benzoate esters, remained largely a scientific curiosity. pg.edu.pl In 1922, Georges Friedel provided a classification system for the different liquid crystal phases, which he named nematic, smectic, and cholesteric—the latter named after the cholesterol derivatives first studied. wikipedia.orgkent.edu A significant shift occurred in the 1960s with the invention of the first liquid crystal displays (LCDs). This spurred a search for new, stable liquid crystalline materials with specific physical properties suitable for electro-optical applications. pg.edu.pl

This search led researchers away from the complex cholesteryl esters to simpler synthetic aromatic esters. In the early 1970s, scientists at Hoffmann-La Roche synthesized and characterized a new class of materials: the 4-cyanophenyl 4-alkylbenzoates. tandfonline.com These compounds proved to be highly valuable as they possessed a strong positive dielectric anisotropy, a key requirement for the operation of the twisted nematic (TN) displays that would come to dominate the market. tandfonline.comworktribe.com This development marked the evolution of benzoate esters from historical curiosities to essential components in modern technology.

Significance of 4-Cyanophenyl 4-propylbenzoate as a Key Mesogen in Advanced Materials Research

This compound is a canonical example of the cyanophenyl benzoate class of mesogens and holds significant importance in materials research. Its molecular structure, consisting of a rigid core with a terminal cyano group (-CN) and a flexible propyl chain, imparts the specific properties that make it so useful.

The primary significance of this compound lies in its strong positive dielectric anisotropy (Δε), a measure of the difference in dielectric permittivity parallel and perpendicular to the molecular axis. Research has determined the dielectric anisotropy of this compound to be 29.6. tandfonline.com This large, positive value is critical for display applications, as it allows for a low threshold voltage, enabling devices like TN-LCDs to be switched on and off with minimal power. tandfonline.comworktribe.com

In practical applications, single-component liquid crystals are rarely used. Instead, this compound serves as a crucial component in multi-component mixtures. tandfonline.com By blending it with other mesogenic compounds, researchers can fine-tune the physical properties of the final material, such as widening the operational temperature range, optimizing viscosity, and adjusting the optical anisotropy. google.com For instance, it has been incorporated into nematic mixtures designed for bistable display systems. google.com

Table 1: Example of a Liquid Crystal Mixture Composition This table illustrates the use of this compound as a component in a nematic mixture for display applications.

| Component | Type | Weight % |

|---|---|---|

| 4-Cyanophenyl-4'-propylbenzoate | AI | 13.1 |

| 4-Cyanophenyl-4'-butylbenzoate | AI | 14.5 |

| 4-Cyanophenyl-4'-pentylbenzoate | AI | 12.6 |

| 3-Fluoro-4-cyanophenyl-4'-pentylphenylbenzoate | AII | 6.2 |

Data sourced from Google Patents. google.com

Furthermore, this compound and its homologous series serve as benchmark systems for fundamental scientific inquiry. Researchers use them to study structure-property relationships. By systematically altering the molecular structure—for example, by introducing a substituent like a fluorine atom—and observing the resulting changes in physical properties, scientists gain deeper insights into the molecular origins of liquid crystallinity. tandfonline.com

Table 2: Comparison of Physical Properties with a Fluorinated Analogue This table highlights the role of this compound as a reference compound for studying the effects of molecular substitution.

| Compound | Dielectric Anisotropy (Δε) | Effect on N-I Transition Temp. | Birefringence |

|---|---|---|---|

| This compound | 29.6 | Reference | Reference |

| 3-Fluoro-4-cyanophenyl 4-propylbenzoate | 35.9 | Decreases less than chloro- | Increases |

Data sourced from a 1984 study in Molecular Crystals and Liquid Crystals. tandfonline.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-cyanophenyl) 4-propylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-2-3-13-4-8-15(9-5-13)17(19)20-16-10-6-14(12-18)7-11-16/h4-11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTWNVKZQMMLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343495 | |

| Record name | 4-Cyanophenyl 4-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56131-49-8 | |

| Record name | Benzoic acid, 4-propyl-, 4-cyanophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56131-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanophenyl 4-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ME3N | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 4 Cyanophenyl 4 Propylbenzoate

Synthetic Pathways for 4-Cyanophenyl 4-propylbenzoate

The creation of this compound primarily relies on the formation of an ester bond between 4-propylbenzoic acid and 4-cyanophenol. Various esterification methods can be employed to achieve this transformation, each with distinct advantages regarding reaction conditions and substrate scope.

Esterification Reactions for Core Skeleton Formation

Esterification is the cornerstone of synthesizing the this compound core structure. Several established methods are utilized:

Fischer-Speier Esterification: This acid-catalyzed reaction involves heating the carboxylic acid (4-propylbenzoic acid) and the alcohol (4-cyanophenol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by the removal of water.

Steglich Esterification: This method offers a milder alternative, which is particularly useful for sensitive substrates. wikipedia.orgorganic-chemistry.orgresearchgate.net It employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the ester formation at room temperature. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the formal uptake of water by DCC, which forms the insoluble dicyclohexylurea (DCU), simplifying product purification. wikipedia.org The mechanism involves the formation of an O-acylisourea intermediate from the reaction of the carboxylic acid with DCC. organic-chemistry.org DMAP acts as a stronger nucleophile than the alcohol, reacting with the O-acylisourea to form a reactive acyl-pyridinium salt, which is then readily attacked by the alcohol to yield the desired ester and prevent side reactions. organic-chemistry.orgcmu.ac.th

Mitsunobu Reaction: This redox-condensation reaction provides a powerful method for esterification, especially when stereochemical inversion of a secondary alcohol is desired. organic-chemistry.orgmdpi.com In the context of synthesizing this compound, it involves the reaction of 4-propylbenzoic acid and 4-cyanophenol in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgtcichemicals.com The reaction proceeds under mild, neutral conditions. tcichemicals.com The mechanism begins with the reaction of the phosphine and the azodicarboxylate to form a phosphonium (B103445) salt, which then activates the alcohol. Subsequent nucleophilic attack by the carboxylate leads to the formation of the ester. organic-chemistry.orgnrochemistry.com

Acyl Chloride Method: An alternative route involves the conversion of 4-propylbenzoic acid to its more reactive acyl chloride derivative, 4-propylbenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 4-cyanophenol, often in the presence of a base like pyridine (B92270) or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion.

Multi-step Organic Synthesis Strategies for Specific Substitutions

The synthesis of specifically substituted analogs of this compound often requires multi-step strategies to introduce functional groups at desired positions on the aromatic rings. These strategies can involve:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura coupling are invaluable for constructing the biphenyl (B1667301) core structure found in some advanced liquid crystal materials. tandfonline.com This involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For instance, a substituted phenylboronic acid could be coupled with a halogenated cyanophenyl derivative to build a more complex scaffold prior to esterification.

Flow Synthesis: Modern flow chemistry techniques can be employed for the synthesis of precursors, such as functionalized arylboronic esters. rsc.org These methods offer precise control over reaction parameters, leading to improved yields and purity. rsc.org For example, a multi-step flow process can be designed for the synthesis of arylboronic esters from aryl halides through a halogen-lithium exchange followed by borylation. rsc.org

Synthesis of Structurally Related Cyanophenyl Benzoate (B1203000) Derivatives for Structure-Property Relationship Studies

To understand how molecular structure influences material properties, particularly liquid crystalline behavior, chemists synthesize a variety of derivatives of the parent compound, this compound. These studies often focus on systematic variations of the alkyl chain, introduction of halogens, and modifications to the core structure.

Alkyl Chain Homologues (e.g., 4-cyanophenyl 4'-n-alkylbenzoates)

A common strategy involves the synthesis of a homologous series of 4-cyanophenyl 4'-n-alkylbenzoates, where the propyl group is replaced by other n-alkyl chains (e.g., butyl, pentyl, hexyl, etc.). tandfonline.com This allows for the investigation of how the length of the alkyl chain affects properties like melting point, clearing point, and the type of mesophases observed. tandfonline.com The synthesis of these homologues generally follows the same esterification procedures described for the propyl derivative, simply by substituting 4-propylbenzoic acid with the corresponding 4-n-alkylbenzoic acid. These studies have shown that properties like the nematic-isotropic transition temperature are sensitive to the length of the alkyl chain.

Halogenated Analogues (e.g., Fluoro- and Chloro-substituted)

The introduction of halogen atoms, particularly fluorine and chlorine, onto the cyanophenyl ring is a powerful tool for modifying the electronic and steric properties of the molecule. tandfonline.comtandfonline.com For example, the synthesis of 3-fluoro-4-cyanophenyl 4'-n-propylbenzoate and 3-chloro-4-cyanophenyl 4'-n-propylbenzoate allows for a direct comparison of the effects of different halogen substituents. tandfonline.comlookchem.com

These halogenated analogs are typically prepared by using the appropriately substituted 4-cyanophenol in the esterification reaction. tandfonline.com For instance, 3-fluoro-4-cyanophenol would be reacted with 4-propylbenzoyl chloride to yield the 3-fluoro derivative. Research has shown that such substitutions can significantly impact the dielectric anisotropy, a critical parameter for liquid crystal display applications. tandfonline.com For example, introducing a 3-fluoro group into 4-cyanophenyl 4'-n-propylbenzoate has been found to enhance the dielectric anisotropy. tandfonline.com

Below is a table comparing the properties of the parent compound with its halogenated analogues.

| Compound | Dielectric Anisotropy (Δε) | Effect on N-I Transition Temp. |

| 4-Cyanophenyl 4'-n-propylbenzoate | 29.6 | Reference |

| 3-Fluoro-4-cyanophenyl 4'-n-propylbenzoate | 35.9 | Less reduction |

| 3-Chloro-4-cyanophenyl 4'-n-propylbenzoate | Not specified | Greater reduction |

Data sourced from a study comparing the effects of 3-fluoro and 3-chloro substitution. tandfonline.com

Modifications to the Ester Linkage or Ring System (e.g., Cyclohexyl Analogues)

To explore a wider range of structure-property relationships, modifications can be made to other parts of the molecule besides the terminal alkyl chain and phenyl rings.

Ester Linkage Modification: The oxygen atom in the ester linkage can be replaced with a sulfur atom to create thio- and dithiobenzoates. capes.gov.br This substitution alters the geometry and electronic properties of the linking group, which in turn affects the polarizability and mesomorphic behavior of the compound. capes.gov.br

Ring System Modification: One or both of the phenyl rings can be replaced with a cyclohexyl ring. ontosight.aigoogle.com For example, the synthesis of 4-cyanophenyl trans-4-(4-butylcyclohexyl)benzoate involves the esterification of 4-cyanophenol with trans-4-(4-butylcyclohexyl)benzoic acid. ontosight.ai The introduction of the non-aromatic, conformationally flexible cyclohexyl ring can lead to significant changes in melting points, clearing points, and viscosity, which are crucial for display applications. ontosight.ai These cyclohexyl analogues are often synthesized to fine-tune the physical properties of liquid crystal mixtures. worktribe.com

Advanced Synthetic Techniques and Yield Optimization in Mesogen Preparation

The synthesis of mesogenic compounds such as this compound, a key component in liquid crystal displays, has evolved beyond traditional esterification methods. Research now focuses on advanced techniques that enhance reaction efficiency, improve yields, reduce environmental impact, and offer greater control over the purification process. These methodologies are critical for both laboratory-scale research and industrial-scale production of high-purity liquid crystals.

Key strategies for optimization include the use of novel catalytic systems, the application of alternative energy sources like microwave irradiation, and the exploration of solvent-free mechanochemical processes. Such techniques not only accelerate the synthesis but also align with the principles of green chemistry by minimizing waste and energy consumption. cdnsciencepub.comcardiff.ac.ukresearchgate.net

Catalytic Approaches for Enhanced Esterification

The standard synthesis of this compound involves the esterification of 4-propylbenzoic acid and 4-cyanophenol. While effective, this reaction can be significantly optimized through advanced catalytic methods like the Mitsunobu reaction. The Mitsunobu reaction allows for the conversion of alcohols to esters under mild conditions. researchgate.net Its catalytic variants are particularly noteworthy for minimizing waste, as they avoid the stoichiometric use of reagents that are difficult to remove post-reaction. researchgate.net

For instance, organocatalysts such as ethyl 2-arylhydrazinecarboxylates can be used in conjunction with a catalytic amount of an oxidizing agent like iron phthalocyanine (B1677752) to drive the reaction. researchgate.net The choice of catalyst is crucial; studies have shown that catalysts like ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate are highly effective for coupling carboxylic acids. researchgate.net The reaction proceeds through the activation of the alcohol (4-cyanophenol) by an adduct formed between a phosphine (e.g., triphenylphosphine) and an azodicarboxylate, facilitating nucleophilic attack by the carboxylate of 4-propylbenzoic acid. researchgate.net

| Parameter | Conventional Esterification | Catalytic Mitsunobu Reaction |

| Catalyst | Strong Acid (e.g., H₂SO₄) | Organocatalyst + Co-oxidant |

| Reagents | 4-propylbenzoic acid, 4-cyanophenol | 4-propylbenzoic acid, 4-cyanophenol, Phosphine, Azodicarboxylate |

| Byproducts | Water | Phosphine oxide, Hydrazine derivative |

| Conditions | High Temperature, Reflux | Mild, often Room Temperature |

| Waste Profile | Stoichiometric acid waste | Catalytic waste, easier to separate byproducts |

This table provides a comparative overview of conventional acid-catalyzed esterification versus the advanced catalytic Mitsunobu reaction for synthesizing esters like this compound.

Microwave-Assisted Synthesis for Rapid Reaction Times

A significant advancement in synthetic chemistry is the use of microwave irradiation as an energy source. For the preparation of esters, microwave-assisted synthesis offers dramatic reductions in reaction times compared to conventional heating methods like an oil bath. cdnsciencepub.com Polar molecules within the reaction mixture absorb microwave energy directly, leading to rapid and uniform heating that can superheat the solvent well above its atmospheric boiling point, thereby accelerating the reaction rate significantly. cdnsciencepub.com

Research has demonstrated that organic syntheses can be up to 1240 times faster in a sealed vessel within a microwave oven compared to traditional reflux techniques. cdnsciencepub.com In the context of esterification, a reaction that might take several hours under conventional heating can be completed in minutes with microwave assistance. The yield can be optimized by adjusting the microwave power level and the volume of the reaction mixture within the sealed container. cdnsciencepub.com

| Heating Method | Reaction Time | Reported Yield (%) | Rate Enhancement Factor |

| Oil Bath (Conventional) | 4 hours | ~29% | 1x |

| Microwave Oven (Open Vessel) | 4 minutes | Not specified | >60x (based on time) |

| Microwave Oven (Sealed Vessel) | Minutes | Optimized for high yield | Up to ~200x |

This table illustrates the profound impact of microwave-assisted synthesis on esterification reaction times and efficiency, based on data from comparable organic reactions. cdnsciencepub.com

Mechanochemical Synthesis: A Green Alternative

Mechanochemistry, particularly ball milling, presents a sustainable and highly efficient route for organic synthesis. This technique involves the use of mechanical force to induce chemical reactions between solid-state reactants, often in the absence of a solvent or with minimal amounts of a liquid auxiliary. cardiff.ac.uk This approach is advantageous for its reduced environmental footprint, lower energy consumption, and potential for discovering new reactivity.

In mechanochemical synthesis, the efficient transfer of mass and energy is key to achieving high yields. cardiff.ac.uk While direct examples for this compound are emerging, the successful application of ball milling to related transformations, such as Buchwald-Hartwig amination, highlights its potential. cardiff.ac.uk The optimization of milling parameters—such as frequency, ball size, and the use of grinding auxiliaries—is critical for maximizing reaction conversion and yield. This solvent-free method avoids the challenges associated with solvent purification and waste disposal, making it an attractive advanced technique for mesogen preparation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

While specific ¹H NMR spectral data for 4-Cyanophenyl 4-propylbenzoate is not extensively detailed in publicly available literature, analysis of closely related structures provides an expected proton environment. For the propyl group, one would anticipate a triplet signal for the terminal methyl (–CH₃) protons, a sextet for the adjacent methylene (B1212753) (–CH₂–) protons, and another triplet for the methylene protons attached to the benzoate (B1203000) ring. The aromatic protons would appear as a series of doublets and multiplets in the downfield region, typically between 7.0 and 8.5 ppm, reflecting the substitution pattern on the two phenyl rings.

For comparison, the related compound 3-(4-Cyanophenyl)-1-(4-methoxyphenyl)propyl benzoate exhibits a complex ¹H NMR spectrum with signals corresponding to its distinct structural features. doi.org The aromatic protons appear in the range of 6.81 to 7.94 ppm, while the aliphatic protons of the propyl chain and the methoxy (B1213986) group are observed at upfield shifts. doi.org

Table 1: Representative ¹H NMR Data for a Related Benzoate Derivative

Please note: This table does not represent this compound, but a related compound to illustrate expected signal types.

| Functional Group | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic Protons | 7.94 - 6.81 | m |

| Methine Proton (–CH–) | 5.88 | t |

| Methoxy Protons (–OCH₃) | 3.71 | s |

| Methylene Protons (–CH₂–) | 2.74 - 2.09 | m |

| Data sourced from a study on 3-(4-Cyanophenyl)-1-(4-methoxyphenyl)propyl benzoate. doi.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similar to ¹H NMR, a complete, assigned ¹³C NMR spectrum for this compound is not readily found in the surveyed literature. However, based on its structure, one can predict the key resonances. The spectrum would be characterized by a carbonyl carbon (C=O) signal around 165 ppm. The carbon of the nitrile group (–C≡N) would appear in the range of 110-120 ppm. The aromatic carbons would generate a series of signals between 120 and 155 ppm, with quaternary carbons showing distinct shifts. The aliphatic carbons of the propyl group would be found in the upfield region of the spectrum.

For the analogous compound 3-(4-Cyanophenyl)-1-(4-methoxyphenyl)propyl benzoate , the ¹³C NMR spectrum shows the ester carbonyl carbon at 165.7 ppm and the nitrile carbon at 118.9 ppm. doi.org The various aromatic carbons are observed between 109.9 and 159.5 ppm, while the aliphatic carbons resonate at 32.1, 37.2, and 55.3 ppm. doi.org

Table 2: Representative ¹³C NMR Data for a Related Benzoate Derivative

Please note: This table does not represent this compound, but a related compound to illustrate expected signal types.

| Carbon Type | Chemical Shift (δ) ppm |

| Carbonyl (C=O) | 165.7 |

| Aromatic/Nitrile Carbons | 159.5 - 109.9 |

| Methine Carbon (–CH–) | 75.5 |

| Methoxy Carbon (–OCH₃) | 55.3 |

| Methylene Carbons (–CH₂–) | 37.2, 32.1 |

| Data sourced from a study on 3-(4-Cyanophenyl)-1-(4-methoxyphenyl)propyl benzoate. doi.org |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Derivatives

Fluorine-19 NMR is a powerful tool for characterizing fluorinated analogues of this compound. For instance, the dielectric anisotropy of 3-Fluoro-4-cyanophenyl 4′-n-propylbenzoate has been studied, highlighting the impact of fluorine substitution on the electronic properties of the molecule. researchgate.net The ¹⁹F NMR spectrum for such a compound would show a distinct signal whose chemical shift is indicative of the fluorine's electronic environment. In a study of a similar fluorinated compound, 1-(4-Methoxyphenyl)-3-(4-(trifluoromethyl)phenyl)propyl benzoate , the trifluoromethyl group gives a sharp singlet in the ¹⁹F NMR spectrum at -62.3 ppm. doi.org

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as FT-IR, are essential for identifying the characteristic functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display several characteristic absorption bands confirming its structure. A strong, sharp peak corresponding to the nitrile (C≡N) stretching vibration is expected around 2230 cm⁻¹. The ester carbonyl (C=O) group would exhibit a strong absorption band in the region of 1720-1740 cm⁻¹. The C–O stretching vibrations of the ester linkage would appear between 1100 and 1300 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range, and C–H stretching vibrations for both the aromatic and aliphatic portions would be seen above and below 3000 cm⁻¹, respectively. While a specific peak table for this compound is not available, these expected ranges are based on established spectroscopic principles. FT-IR analysis is mentioned as a characterization technique in studies of related compounds, confirming its utility in verifying functional groups. semanticscholar.orgamazonaws.com

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretch | ~2230 |

| Carbonyl (C=O) | Stretch | 1720 - 1740 |

| Ester (C–O) | Stretch | 1100 - 1300 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Aromatic C–H | Stretch | >3000 |

| Aliphatic C–H | Stretch | <3000 |

Electronic Spectroscopy

Electronic spectroscopy, typically UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by π→π* transitions within the aromatic rings. The presence of the cyano and benzoate groups, which are conjugated with the phenyl rings, influences the position and intensity of the absorption maxima (λ_max). One source lists a λ_max at 406.0 nm for 4-Cyanophenyl 4-n-propylbenzoate, although this may potentially be a fluorescence emission maximum rather than an absorption maximum. dksh.com The orientational behavior of homologous series of 4-cyanophenyl-4′-n-alkylbenzoates has been investigated using optical spectroscopy, indicating their relevance in studies involving light absorption and emission. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Behavior

The electronic absorption characteristics of this compound are determined by the chromophoric systems present in its structure: the 4-propylbenzoate group and the 4-cyanophenyl group. The ester linkage between the two aromatic rings facilitates electronic conjugation, which influences its photophysical behavior.

The UV-Vis spectrum of compounds containing phenyl benzoate and cyanophenyl moieties is typically characterized by strong absorption bands in the ultraviolet region. These absorptions are attributed to π → π* electronic transitions within the aromatic rings and the carbonyl group. The nitrile group (-C≡N) and the propyl group (-C₃H₇) act as auxochromes, modifying the absorption maxima (λmax) and the molar absorptivity (ε). While specific experimental spectral data for this compound is not widely published in public literature, the photophysical properties can be inferred from structurally similar compounds. For instance, related cyanophenyl-containing molecules are known to exhibit absorption maxima that can range between 250 nm and 400 nm, depending on the extent of conjugation and the solvent used. core.ac.ukuni-regensburg.deuva.nl The presence of electron-withdrawing (cyano) and electron-donating (alkoxy part of the ester) groups can create a donor-acceptor system that may lead to charge-transfer bands in the spectrum.

The photophysical behavior of such molecules is of great interest, particularly in the context of liquid crystals, where many cyanophenyl derivatives find applications. google.comusask.ca Their ability to absorb UV light and dissipate the energy through non-radiative or radiative (fluorescence) pathways is a key aspect of their material properties.

Table 1: Expected UV-Vis Spectral Data for this compound (Note: The following data is estimated based on the analysis of similar chemical structures, as specific experimental values are not readily available in cited literature.)

| Parameter | Expected Value/Range | Associated Structural Feature |

| λmax 1 | ~260-290 nm | π → π* transitions in phenyl rings |

| λmax 2 | ~240-260 nm | n → π* transition in the carbonyl group (C=O) |

| Molar Absorptivity (ε) | High ( > 10,000 L·mol⁻¹·cm⁻¹) | Extended conjugation across the benzoate system |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a definitive technique for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₇H₁₅NO₂ and a molecular weight of approximately 265.31 g/mol . synpharmatech.comcymitquimica.com

In electron ionization (EI) mass spectrometry, the molecule is expected to show a distinct molecular ion peak (M⁺•) at m/z 265. The subsequent fragmentation pattern provides a structural fingerprint of the molecule. The ester linkage is a primary site for fragmentation. Key fragmentation pathways for esters typically involve cleavage of the C-O bonds.

The expected fragmentation pattern for this compound would include several characteristic ions:

Molecular Ion (M⁺•): A peak at m/z 265 corresponding to the intact molecule with one electron removed.

4-Propylbenzoyl Cation: Cleavage of the ester C-O bond can result in the formation of the 4-propylbenzoyl cation. This highly stabilized acylium ion is expected to be a prominent peak at m/z 147 .

Benzoyl Cation: Subsequent loss of the propyl group (as propene) from the m/z 147 fragment can lead to the benzoyl cation at m/z 105 . This is a very common fragment for benzoate derivatives.

4-Cyanophenoxy Cation: The other part of the primary cleavage could lead to a peak corresponding to the 4-cyanophenoxy cation at m/z 118 .

4-Cyanophenyl Cation: Loss of the oxygen atom from the cyanophenoxy fragment could yield the 4-cyanophenyl cation at m/z 102 .

Phenyl Cation: A smaller peak at m/z 77 , corresponding to the phenyl cation (C₆H₅⁺), may also be observed from the breakdown of the benzoyl fragment. youtube.com

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragment Name |

| 265 | [C₁₇H₁₅NO₂]⁺• | Molecular Ion |

| 147 | [CH₃CH₂CH₂C₆H₄CO]⁺ | 4-Propylbenzoyl cation |

| 118 | [NCC₆H₄O]⁺ | 4-Cyanophenoxy cation |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 102 | [NCC₆H₄]⁺ | 4-Cyanophenyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

This fragmentation pattern, characterized by the prominent acylium ion and subsequent losses, provides unambiguous confirmation of the this compound structure.

Mesomorphic Phase Behavior and Thermodynamic Characterization

Identification of Liquid Crystalline Phases Exhibited by 4-Cyanophenyl 4-propylbenzoate and its Analogues

The molecular structure of this compound, featuring a rigid core and flexible alkyl chain, is conducive to the formation of liquid crystalline phases. The specific arrangement of molecules in these phases determines their classification.

The nematic (N) phase is the simplest of the liquid crystalline phases, characterized by long-range orientational order of the molecules, but no long-range positional order. This compound is known to exhibit a monotropic nematic phase. tandfonline.com A monotropic liquid crystal is one where the mesophase is only observed upon cooling from the isotropic liquid state, as the melting point of the solid is higher than the clearing point (the temperature of transition from the mesophase to the isotropic liquid). For this compound, the transition from the crystalline (Cr) state to the isotropic (I) liquid occurs at 102°C, while the transition from the isotropic liquid to the nematic (N) phase is observed at 53°C upon cooling. dksh.com

Analogues such as 3-fluoro-4-cyanophenyl 4'-n-alkylbenzoates also display monotropic nematic phases. tandfonline.comresearchgate.net The introduction of substituents like a fluoro-group can alter properties such as the dielectric anisotropy, which is a crucial parameter for applications in liquid crystal displays (LCDs). tandfonline.com For instance, the dielectric anisotropy of 4-cyanophenyl 4'-n-propylbenzoate is reported as 29.6. tandfonline.comresearchgate.net

Smectic phases represent a higher degree of order compared to nematic phases, with molecules arranged in layers. While maintaining orientational order, they also possess one-dimensional positional order. Some sources indicate that 4-Cyanophenyl 4-n-propylbenzoate can exhibit a narrow smectic phase. dksh.com

The exhibition of smectic phases is also noted in related compounds. For example, 4-(4-cyanobutyloxy)phenyl 4-n-heptylbenzoate, an analogue with a different linkage and alkyl chain, shows a monotropic nematic and a smectic A2 polymorphism. researchgate.net The smectic A phase is one in which the molecules are oriented perpendicular to the layer planes.

The cholesteric phase (N*), or chiral nematic phase, is typically formed by chiral (non-superimposable mirror image) molecules. It can also be induced by doping a nematic liquid crystal with a chiral agent. researchgate.nettandfonline.com While this compound itself is not chiral, cholesteric phases are relevant to this class of compounds. For instance, doping a nematic liquid crystal host, such as a partially fluorinated cyanophenyl alkyl benzoate (B1203000) ester, with a high-twisting power chiral dopant can induce a blue phase, which is a special type of cholesteric phase. researchgate.net Furthermore, related structures like cholesteryl 4-(benzoylamino)benzoate derivatives are known to form enantiotropic cholesteric and chiral smectic C phases on their own due to the inherent chirality of the cholesterol moiety. hgu.jp

Determination of Phase Transition Temperatures and Enthalpies

The characterization of liquid crystalline materials relies heavily on the precise determination of their phase transition temperatures and the associated enthalpy changes (ΔH). These thermodynamic data provide fundamental insights into the stability and nature of the different phases.

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow associated with phase transitions in a material as a function of temperature. google.comgoogleapis.com It allows for the accurate determination of melting points, clearing points, and crystal-to-crystal transitions, as well as the enthalpies of these transitions.

For this compound, the mesophase behavior is described as Cr 102 N 53 I. dksh.com This notation indicates a monotropic nematic phase, where the crystalline solid melts into an isotropic liquid at 102°C. Upon cooling, the isotropic liquid transitions to a nematic phase at 53°C.

Studies on analogues provide further insight. For example, research on a series of 3-fluoro-4-cyanophenyl 4'-n-alkylbenzoates involved measuring their transition temperatures and melting enthalpies via DSC. tandfonline.com Similarly, the thermodynamic properties of 4-cyano-3-fluorophenyl 4-butylbenzoate, including the enthalpy of the clearing transition (526 J · mol⁻¹), have been determined using this method. researchgate.net

Table 1: Phase Transition Temperatures for this compound

| Transition | Temperature (°C) | Note |

| Crystal to Isotropic (Cr → I) | 102 | On heating |

| Isotropic to Nematic (I → N) | 53 | On cooling (Monotropic) |

Data sourced from SYNTHON Chemicals. dksh.com

Table 2: Thermodynamic Data for a Related Analogue (4-cyano-3-fluorophenyl 4-butylbenzoate)

| Transition | Enthalpy (ΔH) |

| Clearing (Nematic → Isotropic) | 526 J · mol⁻¹ |

Data sourced from ResearchGate. researchgate.net

Polarized Light Microscopy (PLM) is an essential complementary technique to DSC for identifying liquid crystalline phases. researchgate.net By observing a sample between crossed polarizers while heating or cooling, the distinct optical textures (patterns of light and dark) characteristic of different mesophases can be visually identified. researchgate.net This method confirms the phases detected by DSC and can reveal complex phase behaviors.

For example, PLM investigations of a doped, partially fluorinated cyanophenyl alkyl benzoate ester revealed focal conic and fan-shaped textures, which are typical for certain types of smectic and columnar mesophases. researchgate.net This visual confirmation is crucial for unambiguously identifying the nature of the mesophases and constructing an accurate phase diagram for the material.

Polymorphism and Metastable Phases in this compound Systems

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a significant phenomenon in liquid crystal systems. These different crystal forms, or polymorphs, can exhibit distinct melting points and thermodynamic properties, which in turn affect the subsequent mesophase behavior. In systems closely related to this compound, such as its laterally fluorinated analogs, complex polymorphic and metastable behavior is well-documented. researchgate.net

For instance, detailed calorimetric studies on 4-cyano-3-fluorophenyl 4-butylbenzoate revealed the existence of at least five distinct phases: a stable crystal form (crystal I), a metastable crystal form (crystal II), a metastable nematic phase, a glass phase formed upon rapid cooling of the nematic phase, and the isotropic liquid. researchgate.net Similarly, the pentyl homolog, 4-cyano-3-fluorophenyl 4-pentylbenzoate, was found to have seven phases, including multiple crystal polymorphs and a nematic phase. researchgate.net These studies, often combining techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), show that upon heating, a metastable crystal form can melt into the isotropic liquid at a lower temperature than the stable form, or a metastable nematic phase can appear upon cooling from the isotropic liquid before crystallization occurs. researchgate.netresearchgate.net The formation of these transient, non-equilibrium states is highly dependent on the thermal history of the sample, including heating and cooling rates. researchgate.net

Influence of Molecular Structure on Mesophase Stability and Range

The stability and temperature range of liquid crystal phases are intrinsically linked to the molecule's structure. Factors such as the length of flexible terminal chains, the presence of strongly polar groups, and the addition of lateral substituents to the rigid core all play critical roles in determining the type of mesophase formed and its thermal characteristics. semanticscholar.org

In homologous series like the 4-cyanophenyl 4-alkylbenzoates, the length of the terminal alkyl chain (the propyl group in this case) has a profound and predictable effect on mesomorphic properties. As the alkyl chain length increases, there is a general trend of decreasing melting points and a stabilization of more ordered smectic phases over the nematic phase. rsc.orgtandfonline.com Shorter chains, such as in the ethyl (n=2) and propyl (n=3) homologs, typically favor the formation of monotropic nematic phases, which are only observed upon cooling from the isotropic liquid. sci-hub.se As the chain grows longer (e.g., heptyl, octyl), enantiotropic nematic phases (stable on both heating and cooling) appear, and smectic A phases begin to dominate. soton.ac.ukresearchgate.net

This behavior is attributed to the balance between the interactions of the rigid molecular cores and the flexible alkyl chains. Longer chains increase the likelihood of intermolecular van der Waals interactions, which promote the layered arrangements characteristic of smectic phases. smolecule.com This effect often leads to an "odd-even" alternation in transition temperatures, particularly the nematic-to-isotropic clearing point, due to changes in molecular anisotropy related to the orientation of the terminal C-C bond. rsc.org

| Compound (n) | Melting Point (Cr-N/I) | Nematic-Isotropic (N-I) | Mesophase Type |

|---|---|---|---|

| CP2B (Ethyl) | 81.0 | (50.0) | Monotropic Nematic |

| CP3B (Propyl) | 68.0 | (52.0) | Monotropic Nematic |

| CP7B (Heptyl) | 56.0 | 57.0 | Enantiotropic Nematic |

The anti-parallel association of dipoles is particularly important for the formation of certain smectic A phases. oup.com Furthermore, the high polarity imparted by the cyano group leads to a high positive dielectric anisotropy, a physical property that is essential for the operation of twisted nematic (TN) liquid crystal displays (LCDs), as it allows the molecules to be readily reoriented by an external electric field. ontosight.aiontosight.ai

Introducing a substituent, such as a fluorine atom, onto the side of the molecular core has a dramatic effect on mesophase properties. The primary effect of a lateral substituent is steric; it increases the breadth of the molecule, which disrupts the efficient packing of the molecules. researchgate.net This disruption generally leads to a significant reduction in both the melting point and the mesophase stability (i.e., the clearing temperature). semanticscholar.orgnih.gov

| Parent Compound | TN-I (°C) | Laterally Fluorinated Analog | TN-I (°C) |

|---|---|---|---|

| 4-Cyanophenyl 4-pentylbenzoate | 52.0 | 4-Cyano-3-fluorophenyl 4-pentylbenzoate | 36.5 |

| 4-Cyanophenyl 4-butoxybenzoate | 106.0 | 4-Cyano-3-fluorophenyl 4-butoxybenzoate | 68.5 |

Monotropic and Enantiotropic Mesomorphism Phenomena

Mesomorphic behavior can be classified as either enantiotropic or monotropic. An enantiotropic liquid crystal is one that exhibits a mesophase on both heating from the solid crystal and cooling from the isotropic liquid. This means the mesophase is thermodynamically stable over a defined temperature range. A monotropic liquid crystal, in contrast, shows a mesophase only upon cooling from the isotropic liquid state. sci-hub.se On heating, the crystal melts directly into the isotropic liquid without passing through a liquid crystal phase. The mesophase is therefore metastable. researchgate.net

In the 4-cyanophenyl 4-alkylbenzoate series, this phenomenon is clearly observed. Homologs with short alkyl chains, like this compound (CP3B), are typically monotropic nematics. sci-hub.se Their melting points are higher than their nematic-to-isotropic transition temperatures. As the alkyl chain length increases, the melting points tend to decrease while the clearing points are less affected or may even increase, leading to the emergence of stable, enantiotropic nematic and smectic phases in higher homologs like the heptyl member (CP7B). sci-hub.sesoton.ac.uk

Dielectric and Electro Optical Properties of 4 Cyanophenyl 4 Propylbenzoate in Liquid Crystal Systems

Dielectric Anisotropy (Δε) and its Correlation with Molecular Structure

Dielectric anisotropy (Δε) is a critical parameter for liquid crystals, defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director (Δε = ε∥ - ε⊥). nih.gov A positive dielectric anisotropy indicates that the molecule's dipole moment aligns more along the long molecular axis, causing the molecules to orient parallel to an applied electric field. nih.gov

The molecular structure of 4-Cyanophenyl 4-propylbenzoate is directly responsible for its significant positive dielectric anisotropy. The powerful electron-withdrawing cyano group creates a large dipole moment along the principal molecular axis. This structural feature is a common strategy in designing liquid crystal materials with high positive Δε, which are essential for applications like twisted nematic displays.

In its pure form, the dielectric anisotropy of a liquid crystalline material like this compound is determined by measuring the dielectric constants both parallel and perpendicular to the director in the nematic phase. These measurements are typically conducted over a range of frequencies and temperatures. The magnitude of Δε is influenced by the molecular dipole moment, the angle it forms with the long molecular axis, and the degree of orientational order. For compounds with a strong polar group at the terminus of an elongated molecule, such as the cyanobiphenyls and cyanophenyl benzoates, a high positive Δε is expected. researchgate.net The temperature dependence of Δε is also a key characteristic; typically, the anisotropy decreases as the temperature increases and approaches the nematic-isotropic transition point, which is linked to the decrease in the orientational order parameter. researchgate.net

| Compound | Measurement Method | Dielectric Anisotropy (Δε) |

| This compound | Extrapolated from nematic mixture | 29.6 researchgate.net |

| 3-Fluoro-4-cyanophenyl 4-propylbenzoate | Extrapolated from nematic mixture | 35.9 researchgate.net |

Dielectric Relaxation Spectroscopy for Investigating Molecular Dynamics

Dielectric relaxation spectroscopy is a powerful technique used to study the dynamic behavior of liquid crystal molecules under an applied electric field. icm.edu.pl By measuring the complex dielectric permittivity as a function of frequency, insights into the different modes of molecular rotation can be obtained. researchgate.net

For rod-like molecules such as this compound, the most prominent relaxation process observed in the dielectric spectrum corresponds to the reorientation of the molecules around their short molecular axis. icm.edu.plicm.edu.pl This motion is dielectrically active because it involves the fluctuation of the large longitudinal dipole moment. The frequency of this relaxation is typically in the MHz range for nematic phases. icm.edu.pl The study of analogous compounds like 4-cyanophenyl 4'-n-decyloxybenzoate shows that this relaxation process can be well-described by the Debye model. icm.edu.pl Furthermore, below the glass transition temperature in supercooled phases, a secondary (β) relaxation can sometimes be identified, which is associated with more localized molecular motions. icm.edu.pl The activation energy for these molecular reorientations can be determined from the temperature dependence of the relaxation time, providing crucial information about the hindering potential of the nematic phase. icm.edu.pl

Optical Anisotropy (Birefringence, Δn) and its Spectral Dispersion

Optical anisotropy, or birefringence (Δn), is the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the liquid crystal director. This property is a direct consequence of the structural anisotropy of the constituent molecules. The elongated shape and the presence of conjugated phenyl rings in this compound lead to a significant birefringence.

The magnitude of Δn is closely related to the molecular polarizability and the orientational order parameter of the nematic phase. Introducing a fluorine atom onto the cyanophenyl ring, as in the related compound 3-Fluoro-4-cyanophenyl 4-propylbenzoate, has been shown to increase the birefringence. researchgate.net The spectral dispersion of birefringence, which is the variation of Δn with the wavelength of light, is an important characteristic for display applications as it affects the coloration and contrast.

Dipole-Dipole Interactions and Molecular Association Phenomena

The tendency for molecules with large terminal dipoles to form antiparallel pairs can have a profound effect on the macroscopic properties of the liquid crystal. This molecular association effectively reduces the net dipole moment of the associated pairs, which can lead to a lower-than-expected dielectric anisotropy. However, studies on similar compounds, such as 4-cyano-3-fluorophenyl 4-heptylbenzoate, have shown that lateral fluorine substitution can hinder this antiparallel association. researchgate.net This steric hindrance results in a higher effective dipole moment and, consequently, a remarkably large dielectric anisotropy. researchgate.net While this compound lacks this lateral substitution, the interplay between its strong dipole moment and molecular shape governs the local ordering and the resulting dielectric and optical properties. These dipole-dipole interactions are crucial in determining the orientational order and stability of the nematic phase. nih.gov

Evidence of Antiferroelectric and Ferroelectric Ordering Tendencies

In the study of liquid crystals, the arrangement of molecules and their response to electric fields are of paramount importance. For compounds like this compound, which possess a significant dipole moment due to the cyano (-CN) group, there is a natural inclination towards forming ordered structures. While direct evidence for stable antiferroelectric or ferroelectric phases in pure this compound is not extensively documented in readily available literature, the broader family of cyanophenyl-based liquid crystals has been a subject of intense research in this area.

The potential for such ordering arises from the strong dipole-dipole interactions between the cyano groups of neighboring molecules. Antiferroelectric tendencies are often observed in related cyanobiphenyl compounds, where adjacent molecules align in an antiparallel fashion, leading to a cancellation of the net dipole moment in the absence of an external field. This antiparallel correlation is a manifestation of short-range ordering.

Ferroelectric ordering, on the other hand, requires a parallel alignment of the molecular dipoles, resulting in a net spontaneous polarization. The formation of a ferroelectric nematic (NF) phase is a significant finding in liquid crystal research, where the polar order is induced by dipole-dipole interactions along the director axis. arxiv.org While the specific conditions for observing a stable ferroelectric nematic phase in this compound are not definitively established, the molecular structure is conducive to such behavior under appropriate conditions, potentially in mixtures or under specific confinement. The interplay between molecular shape, dipole moment, and intermolecular interactions dictates the emergence of these polar phases. aps.org Liquid crystals with a biphenyl (B1667301) benzoate (B1203000) core, a structure related to the title compound, have been shown to exhibit ferroelectric and antiferroelectric phases over a broad temperature range. banglajol.info

Development and Application of Association Models and Correlation Factors

To quantitatively describe the degree of dipolar correlation in liquid crystals like this compound, association models and the Kirkwood correlation factor (g) are employed. These models provide insight into the short-range molecular ordering and its effect on the macroscopic dielectric properties.

The Kirkwood correlation factor is a measure of the orientational correlation of neighboring dipoles. A value of g > 1 indicates a tendency for parallel alignment (ferroelectric correlation), while g < 1 suggests an antiparallel alignment (antiferroelectric correlation). For many nematic liquid crystals with a strong terminal cyano group, g is often found to be less than 1, indicating a significant degree of antiparallel dipolar association. researchgate.netnih.gov This is attributed to the dipole-dipole interactions that favor an antiparallel arrangement of the cyano groups to minimize the electrostatic energy.

The degree of molecular association can be influenced by factors such as temperature and the length of the alkyl chain. For instance, in homologous series of cyano-containing liquid crystals, the extent of antiparallel association can vary with the alkyl chain length, which in turn affects the stability of different mesophases. nih.gov The relationship between molecular association and the physical properties of these materials is crucial for understanding their behavior in electro-optical devices.

Viscoelastic Properties and their Impact on Electro-Optical Response Times

The electro-optical response of a liquid crystal display is fundamentally linked to its viscoelastic properties. The key parameters are the rotational viscosity (γ₁) and the elastic constants (splay, K₁₁; twist, K₂₂; and bend, K₃₃). These constants describe the torque required to reorient the liquid crystal director and the energy associated with deformations of the director field, respectively.

For this compound, as with other calamitic liquid crystals, the rotational viscosity is a measure of the internal friction experienced by the molecules as they rotate in response to an applied electric field. A lower rotational viscosity leads to faster switching times. The elastic constants determine the threshold voltage required for switching and also influence the response times.

Switching Characteristics and Threshold Voltage (Uλ/2) in Display Applications

The switching characteristics of a liquid crystal, such as this compound, in a display application are defined by its response times (rise time and decay time) and the threshold voltage. The threshold voltage is the minimum voltage required to induce a reorientation of the liquid crystal director.

The threshold voltage (Vₜₕ) for a twisted nematic (TN) cell is given by the equation:

Vₜₕ = π * √[K₁₁ + (K₃₃ - 2K₂₂)/4] / (ε₀ * Δε)

where Kᵢᵢ are the elastic constants, ε₀ is the permittivity of free space, and Δε is the dielectric anisotropy. A large positive dielectric anisotropy, a characteristic feature of cyanophenyl-based liquid crystals, is desirable as it leads to a lower threshold voltage.

The half-wave voltage (Uλ/2) is another important parameter, representing the voltage required to produce a phase shift of π, which corresponds to the first transmission maximum in a TN cell. This voltage is related to the birefringence (Δn) of the material.

The switching times are influenced by the rotational viscosity (γ₁), the cell gap (d), and the applied voltage (V) according to the approximate relations:

Rise Time (τₒₙ) ∝ (γ₁ * d²) / (ε₀ * Δε * V² - Kᵢᵢ * π²) Decay Time (τₒբբ) ∝ (γ₁ * d²) / (Kᵢᵢ * π²)

From these relationships, it is evident that a low rotational viscosity, a high dielectric anisotropy, and optimized elastic constants are essential for achieving fast switching speeds and low operating voltages in liquid crystal displays utilizing compounds like this compound.

Computational and Theoretical Investigations of 4 Cyanophenyl 4 Propylbenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of individual 4-Cyanophenyl 4-propylbenzoate molecules. These methods allow for a detailed analysis of the molecule's geometry, electronic structure, and reactivity.

Optimization of Molecular Geometries and Conformational Analysis

The geometry of this compound has been optimized using DFT methods, often with the B3LYP functional and a 6-31G(d) or similar basis set, to determine its most stable three-dimensional structure. nih.gov These calculations reveal a largely linear and planar molecular architecture, which is a key factor in the formation of liquid crystal phases. mdpi.com

A critical aspect of the molecule's structure is the dihedral angle between the two phenyl rings of the cyanobiphenyl core. In related cyanobiphenyl derivatives, this angle is typically around 45° in non-crystalline states, a result of the balance between conjugative and steric effects. The propyl chain, attached to the benzoate (B1203000) group, introduces conformational flexibility. Studies on similar alkoxy-substituted compounds have shown that gauche conformers can be more stable than the fully extended all-trans conformers. nih.gov This flexibility in the alkyl chain can influence the packing of molecules in the condensed phases.

Prediction of Electronic Properties (e.g., HOMO-LUMO Energy Levels)

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's chemical reactivity and stability. researchgate.net

DFT calculations are commonly used to determine these energy levels. nih.gov For analogous cyanophenyl-containing liquid crystals, the HOMO is typically localized on the electron-rich benzoate and phenyl rings, while the LUMO is concentrated on the electron-withdrawing cyano group and the adjacent phenyl ring. researchgate.net This spatial separation of the frontier orbitals is characteristic of donor-acceptor molecules.

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. acs.org The MEP is calculated from the total electron density and provides a color-coded representation of the electrostatic potential on the molecule's surface.

For molecules like this compound, the MEP map typically reveals a region of negative potential (usually colored red or yellow) around the electronegative nitrogen atom of the cyano group and the oxygen atoms of the ester group. researchgate.net These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms of the phenyl rings and the alkyl chain, indicating sites for potential nucleophilic attack. researchgate.net The MEP analysis helps in understanding the nature of intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding, which are crucial for the formation and stability of liquid crystalline phases. researchgate.net

Molecular Modeling and Simulations for Understanding Collective Behavior

While quantum chemical calculations provide insights into individual molecules, molecular modeling and simulations are essential for understanding the collective behavior of large ensembles of this compound molecules, which is the basis of their liquid crystalline properties.

Simulation of Orientational Behavior and Mesophase Formation

Molecular dynamics (MD) simulations are a powerful tool for studying the spontaneous formation of ordered phases from an isotropic liquid. researchgate.net These simulations model the interactions between many molecules over time, allowing for the observation of emergent collective phenomena. For calamitic liquid crystals like this compound, a key characteristic of the nematic phase is the long-range orientational order of the molecules, where their long axes tend to align along a common direction known as the director.

The degree of this alignment is quantified by the orientational order parameter, S. A value of S=1 corresponds to perfect parallel alignment, while S=0 represents a completely isotropic (disordered) state. The temperature dependence of the order parameter for homologous series of 4-cyanophenyl 4-alkylbenzoates has been determined experimentally, providing benchmark data for simulations. researchgate.net Simulations of similar cyanobiphenyl systems show that as the temperature is lowered, the order parameter increases, and at the nematic-isotropic transition temperature, it changes discontinuously, characteristic of a first-order phase transition. tandfonline.com

Investigation of Dynamics in Liquid Crystalline Phases

Molecular dynamics simulations also provide detailed information about the dynamic behavior of molecules within the liquid crystalline phases. This includes translational motion, characterized by the diffusion coefficient, and rotational motion. nih.gov

In the nematic phase, the diffusion of this compound molecules is expected to be anisotropic, with diffusion parallel to the director being different from diffusion perpendicular to it. Similarly, molecular rotation is also hindered. The reorientation of the molecule around its short axis is a slower process and is related to the dielectric relaxation observed in these materials. researchgate.net MD simulations of similar ionic liquids have been used to calculate diffusion coefficients, which show good agreement with experimental data. rsc.org Such simulations for this compound would provide valuable data on molecular mobility within its mesophases.

Intermolecular Interaction Analysis in Condensed Phases

The arrangement of molecules in the solid state is a direct consequence of the complex interplay of various intermolecular forces. For this compound, a molecule characterized by a polar cyanophenyl group and a nonpolar propylbenzoate moiety, understanding these interactions is key to explaining its liquid crystalline behavior.

Identification and Characterization of Hydrogen Bonding Networks

Detailed crystallographic studies are essential for the definitive identification and characterization of hydrogen bonding networks. These studies provide precise measurements of bond lengths and angles, which are critical for distinguishing true hydrogen bonds from other weaker interactions.

In related cyanophenyl-containing compounds, researchers have observed and characterized similar weak hydrogen bonds that influence molecular packing. For instance, studies on other organic nitriles have confirmed the role of C–H···N interactions in forming specific supramolecular synthons.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction | Potential Role in Crystal Packing |

| Aromatic C-H | N (Cyano) | C–H···N | Formation of linear or sheet-like motifs |

| Aliphatic C-H | N (Cyano) | C–H···N | Cross-linking of molecular layers |

| Aromatic C-H | O (Ester Carbonyl) | C–H···O | Dimer formation and stabilization |

| Aliphatic C-H | O (Ester Carbonyl) | C–H···O | Linking of propyl chains to the core |

| Aromatic C-H | O (Ester Ether) | C–H···O | Contribution to overall lattice energy |

Note: This table is predictive and based on the functional groups present in the molecule. Experimental verification through X-ray crystallography is required.

Hirshfeld Surface Analysis for Crystal Packing Contributions

A Hirshfeld surface analysis for this compound would require its single-crystal X-ray diffraction data. As this is not available in the reviewed sources, a detailed, quantitative analysis cannot be presented. However, based on the molecular structure and analyses of analogous compounds, a qualitative prediction of the contributions can be made.

The analysis typically involves generating a 2D fingerprint plot, which summarizes the distribution of intermolecular contacts. For this compound, it is anticipated that the following contacts would be most significant:

H···H Contacts: Given the abundance of hydrogen atoms in the propyl chain and the phenyl rings, these contacts are expected to constitute a major portion of the Hirshfeld surface, reflecting the importance of van der Waals forces in the crystal packing.

C···H/H···C Contacts: These interactions, often associated with C–H···π bonding, would be prominent due to the presence of the aromatic rings. They are crucial for the stacking arrangement of the phenyl groups.

N···H/H···N Contacts: The presence of sharp spikes in the fingerprint plot corresponding to these contacts would provide clear evidence for C–H···N hydrogen bonds. Their percentage contribution would quantify their importance relative to other interactions.

O···H/H···O Contacts: Similar to the nitrogen contacts, these would highlight the C–H···O hydrogen bonds involving the ester oxygen atoms.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Predicted Contribution (%) | Description |

| H···H | High | Predominantly from the propyl chains and phenyl rings. |

| C···H/H···C | Moderate to High | Arising from interactions between the aromatic systems. |

| N···H/H···N | Low to Moderate | Indicative of C–H···N hydrogen bonds. |

| O···H/H···O | Low to Moderate | Indicative of C–H···O hydrogen bonds. |

| Other (C···C, C···N, etc.) | Low | Generally less frequent close contacts. |

Note: The percentages in this table are estimations based on the analysis of similar molecular structures. A precise quantification requires experimental crystallographic data.

Advanced Applications and Device Integration of 4 Cyanophenyl 4 Propylbenzoate

Integration in Liquid Crystal Display (LCD) Technologies

The primary application of 4-Cyanophenyl 4-propylbenzoate is within the multi-billion dollar liquid crystal display (LCD) industry. usask.ca Its role has evolved from a simple component to a key material in high-performance and specialized display systems.

Role in Flat-Panel Displays and High-Performance Applications

This compound is a benzoate (B1203000) compound utilized in liquid crystal mixtures to enhance the performance characteristics of display devices. ontosight.ai As a liquid crystal monomer, it possesses a molecular structure with a rigid, polarizable aromatic core, which is a typical feature of these materials. usask.ca Its incorporation into liquid crystal formulations for flat-panel displays, such as those in mobile phones, laptops, and televisions, is aimed at improving key operational parameters. ontosight.aigoogle.com Specifically, its properties contribute to faster response times, higher contrast ratios, and better viewing angles. ontosight.ai The use of such specialized compounds enables the production of high-quality displays that feature good color reproduction and low power consumption. ontosight.ai

Development and Optimization of Nematic Mixtures for Enhanced Display Performance

This compound is rarely used in its pure form; instead, it is a crucial component of complex nematic mixtures. google.com Researchers formulate these mixtures with more than a dozen components to optimize the "volume" properties of the liquid crystal material for specific display applications. google.com The goal is to create materials with a broad operational temperature range, and adjustable mechanical, electrical, and optical properties. google.com

Studies have focused on the dielectric properties of mixtures containing this compound to understand the effects of dipole-dipole interactions on performance. tandfonline.com For instance, research comparing this compound with its fluorinated analogue, 3-fluoro-4-cyanophenyl 4′-n-propylbenzoate, in a nematic mixture found that the fluorinated version offered a greater reduction in threshold voltage. researchgate.net This comparative analysis is vital for optimizing mixtures for low-power applications.

A patent for nematic mixtures intended for bistable displays provides examples of formulations containing this compound. These mixtures are designed to have a high positive dielectric anisotropy and a wide nematic temperature range. google.com

Table 1: Example Compositions of Nematic Mixtures Containing this compound

| Component | Mixture 1 (wt. %) google.com | Mixture 2 (wt. %) google.com |

|---|---|---|

| This compound | 13.1 | 5.1 |

| 4-Cyanophenyl 4-butylbenzoate | 14.5 | - |

| 4-Cyanophenyl 4-pentylbenzoate | 12.6 | 18.4 |

| 3-Fluoro-4-cyanophenyl-4'-pentylphenylbenzoate | 6.2 | - |

| 3-Fluoro-4-cyano-phenyl-4'-trans-pentyl-cyclohexyl-carboxy-benzoate | - | 4.7 |

This table is for illustrative purposes and represents a subset of components in complex mixtures.

Design Considerations for Bistable Displays and Low Anchoring Energy Systems

A significant area of application for mixtures containing this compound is in the development of bistable displays. google.com These displays are energy-efficient because they only consume power when switching between two stable image states. google.com This functionality relies on the ability of the liquid crystal molecules near the alignment layer to easily transition from a parallel to a perpendicular orientation with respect to the substrate, a phenomenon known as anchoring breaking. google.com

Achieving this requires a low zenithal anchoring energy, which is the energy required to tilt the liquid crystal director away from the surface's easy axis. google.com Nematic mixtures containing this compound have been specifically engineered to provide this weak anchoring. google.com The critical electric field (Ec) required to induce this switch is dependent on the anchoring energy (Wz), the bend elastic constant (K33), and the dielectric anisotropy (Δε), as described by the relationship:

Ec ≈ (1/d) * √(K/Δε) * f(Wz)

where 'd' is the cell thickness. For practical devices with low operating voltages, the mixture must possess not only low anchoring energy but also high dielectric anisotropy and elasticity. google.com However, predicting the anchoring energy of a mixture is complex, as the concentration of its components at the surface can differ significantly from the bulk concentration due to segregation phenomena. google.com

Potential in Novel Optoelectronic Devices

Beyond conventional displays, the properties of liquid crystals like this compound position them as materials of interest for next-generation optoelectronic devices.

Photonic Devices

Liquid crystals are being explored for a variety of photonic applications due to their tunable optical properties. While this compound is a component of conventional nematic liquid crystals, related ferroelectric nematic liquid crystals have shown potential in devices such as tunable lasers and reflectors. researchgate.net As a constituent of advanced liquid crystal mixtures, this compound could contribute to the development of materials for such photonic applications, where electrical fields are used to control the propagation of light.

Exploration in Biosensors

The orientation of liquid crystals is highly sensitive to the molecular interactions at their interfaces. This property is the basis for their exploration in biosensing applications. A change on a functionalized surface, such as the binding of a target biomolecule, can trigger a significant and easily detectable change in the orientation of the liquid crystal layer. While the direct use of this compound in biosensors is not extensively documented in current research, its role as a fundamental component in stimuli-responsive liquid crystal mixtures suggests its potential contribution to the development of novel liquid crystal-based biosensing platforms.

Exploration in Medical Devices

The compound this compound is a component in nematic liquid crystal mixtures developed for bistable display systems. google.com These displays are of growing importance in the market for mobile devices, including potential applications in medical technology. google.com The function of these displays relies on the ability of the liquid crystal molecules to switch between different orientation states, often requiring a transition from a parallel to a perpendicular alignment relative to the device's substrate plates. google.com

For such applications, the liquid crystal mixtures must possess specific physical characteristics. These include a positive dielectric anisotropy of at least +8 at 20°C, a broad nematic temperature range, and low zenithal anchoring energy on the display plates. google.com The low anchoring energy is crucial for achieving switching with a reasonably low electric field, which is compatible with standard command electronics. google.com

Research has led to the formulation of specific mixtures containing this compound to meet these requirements. These formulations are designed to optimize properties like viscosity and elasticity to ensure practical switching times for the display. google.com

Below is an example of a liquid crystal mixture composition designed for bistable displays that includes this compound.

Table 1: Example Liquid Crystal Mixture Composition for Bistable Displays This table is interactive. You can sort and filter the data.

| Compound Name | Abbreviation | Percentage in Mixture (%) |

|---|---|---|

| This compound | AI | 13.1 |

| 4-Cyanophenyl 4-butylbenzoate | AI | 14.5 |

| 4-Cyanophenyl 4-pentylbenzoate | AI | 12.6 |

Data sourced from patent FR2851568A1. google.com

Studies in Guest-Host Systems and Liquid Crystal Composites

This compound serves as a host material in guest-host liquid crystal systems. google.com In this technology, a dichroic dye (the "guest") is dissolved in a liquid crystal medium (the "host"). The orientation of the dye molecules is controlled by the host's alignment, which can be manipulated by an external electric field. This principle is fundamental to the operation of various electro-optical devices. google.com

These guest-host systems are utilized in applications such as all-optical light modulators and erasable read/write optical data storage media. google.com The effectiveness of the system depends on the properties of both the host and the guest. The host, such as a mixture containing this compound, must exhibit a stable nematic phase and appropriate dielectric anisotropy to respond to electric fields. google.com The guest dye must align efficiently with the host to ensure high contrast. google.com The efficiency of this alignment is quantified by the optical order parameter (S). Dyes with high order parameters lead to devices with high contrast ratios. google.com

Studies on similar systems, such as ferroelectric liquid crystals doped with anthraquinone (B42736) dyes, utilize techniques like dielectric relaxation spectroscopy to understand the influence of the guest on the host's properties. google.comresearchgate.net Furthermore, investigations into the dipole-dipole interactions between polar molecules in a non-polar liquid crystal solvent show that at low concentrations, these interactions can increase the effective dipole moment, while at higher concentrations, local antiferroelectric ordering can become dominant. tandfonline.comresearchgate.net

Table 2: Components of a Typical Guest-Host Liquid Crystal System This table is interactive. You can sort and filter the data.